molecular formula C13H13ClN2O2 B11854341 4-Chloro-8-methoxy-N,N-dimethylquinoline-3-carboxamide CAS No. 189568-59-0

4-Chloro-8-methoxy-N,N-dimethylquinoline-3-carboxamide

Cat. No.: B11854341
CAS No.: 189568-59-0
M. Wt: 264.71 g/mol
InChI Key: UZRAQLMHUNXHRP-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-N,N-dimethylquinoline-3-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. The compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of chloro, methoxy, and carboxamide functional groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methoxy-N,N-dimethylquinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Functional Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while methoxylation can be performed using methanol in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions. This involves reacting the quinoline derivative with dimethylamine and a suitable coupling agent like carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are also increasingly adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methoxy-N,N-dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 4-Hydroxy-8-methoxy-N,N-dimethylquinoline-3-carboxamide.

    Reduction: 4-Chloro-8-methoxy-N,N-dimethylquinoline-3-amine.

    Substitution: 4-Amino-8-methoxy-N,N-dimethylquinoline-3-carboxamide.

Scientific Research Applications

4-Chloro-8-methoxy-N,N-dimethylquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-8-methoxy-N,N-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-8-methoxy-2-methylquinoline: Similar structure but with a methyl group instead of a carboxamide group.

    4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole: Contains a pyrimidoindole core instead of a quinoline core.

    4-Hydroxy-8-methoxy-N,N-dimethylquinoline-3-carboxamide: Similar structure but with a hydroxyl group instead of a chloro group.

Uniqueness

4-Chloro-8-methoxy-N,N-dimethylquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxamide group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity to biological targets.

Biological Activity

4-Chloro-8-methoxy-N,N-dimethylquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, characterized by its unique chemical structure which includes a chloro group at the 4-position, a methoxy group at the 8-position, and a dimethylamino group attached to the carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as an antagonist of bradykinin receptors and for its antimalarial and antimicrobial properties.

  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 252.69 g/mol

Antagonistic Effects

Research indicates that this compound exhibits significant biological activities, particularly as an antagonist of bradykinin receptors. Bradykinin is a peptide involved in inflammation and pain signaling, making this compound a candidate for developing anti-inflammatory drugs. Its ability to inhibit bradykinin receptors suggests potential therapeutic applications in pain management and inflammatory conditions.

Antimalarial Properties

The compound also shows promise as an antimalarial agent. Quinoline derivatives are historically known for their efficacy against malaria, particularly due to their interaction with the heme detoxification process in Plasmodium falciparum. In vitro studies have demonstrated that related quinoline compounds exhibit moderate to high antimalarial activities, with IC50 values indicating effective inhibition of malaria parasite growth .

Antimicrobial Activity

In addition to its antimalarial potential, this compound may possess antimicrobial properties. Quinoline derivatives are frequently explored for their ability to combat various bacterial infections, further broadening the scope of this compound's applicability in infectious disease treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. The positioning of the chloro and methoxy groups significantly influences its biological activity. Comparative studies with similar compounds have highlighted variations in biological activity based on structural modifications:

Compound NameStructural FeaturesBiological Activity
4-Chloro-7-methoxy-N,N-dimethylquinoline-6-carboxamideSimilar quinoline structure with different substitutionAntimicrobial activity
6-Methoxy-N,N-dimethylquinolin-3-carboxamideLacks chlorine but retains methoxy and dimethylamino groupsPotential anti-cancer properties
5-Chloro-N,N-dimethylquinolin-2-carboxamideChlorine at a different positionAnti-inflammatory effects

These comparisons underscore how specific substitutions can enhance or diminish biological activity, providing insights for further drug development.

Case Studies and Research Findings

Several studies have evaluated the biological activity of quinoline derivatives, including this compound:

  • Bradykinin Receptor Antagonism : A study demonstrated that this compound effectively inhibited bradykinin receptor activity in vitro, suggesting its role in modulating inflammatory responses.
  • Antimalarial Evaluation : In vitro assays against Plasmodium falciparum revealed promising results, with IC50 values indicating significant antimalarial activity comparable to established treatments like chloroquine .
  • Antimicrobial Testing : Preliminary tests showed that this compound exhibited broad-spectrum antimicrobial activity, further validating its potential as a therapeutic agent against various pathogens.

Properties

CAS No.

189568-59-0

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

4-chloro-8-methoxy-N,N-dimethylquinoline-3-carboxamide

InChI

InChI=1S/C13H13ClN2O2/c1-16(2)13(17)9-7-15-12-8(11(9)14)5-4-6-10(12)18-3/h4-7H,1-3H3

InChI Key

UZRAQLMHUNXHRP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC

Origin of Product

United States

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